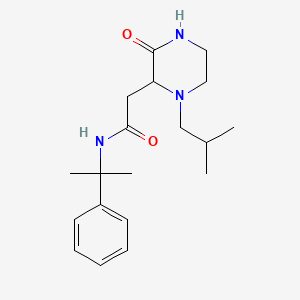![molecular formula C17H20N4O B5291329 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a promising drug candidate for the treatment of various types of cancer and other diseases.
作用机制
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine inhibits the activity of mTOR kinase, which plays a critical role in the regulation of cell growth, metabolism, and survival. By blocking mTOR signaling, 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death. It can also enhance the efficacy of other anticancer drugs and overcome drug resistance.
Biochemical and Physiological Effects:
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine has been shown to have potent antitumor activity in vitro and in vivo, with a favorable pharmacokinetic profile and low toxicity. It can inhibit the growth of cancer cells, reduce tumor volume, and prolong survival in animal models. It can also modulate glucose and lipid metabolism, improve insulin sensitivity, and protect against neuronal damage.
实验室实验的优点和局限性
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine is a valuable tool for studying the role of mTOR signaling in cancer and other diseases. It can be used to investigate the molecular mechanisms of tumorigenesis, drug resistance, and metabolic disorders. However, its use in lab experiments is limited by its cost, availability, and specificity. It may also have off-target effects and interact with other signaling pathways.
未来方向
There are several future directions for the development and application of 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine. First, more studies are needed to elucidate the molecular mechanisms of its action and resistance. Second, its combination with other drugs or therapies should be explored to enhance its efficacy and reduce toxicity. Third, its potential use in personalized medicine and biomarker identification should be investigated. Fourth, its application in non-cancer diseases and conditions should be explored, such as neurodegeneration, inflammation, and aging. Fifth, the development of more potent and selective mTOR inhibitors should be pursued.
合成方法
The synthesis of 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine involves several steps, including the reaction of 4-(4-pyridinyl)-1-azetidinylamine with 2-(tert-butoxycarbonylamino)-4-methyl-5-nitropyrimidine, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The final product is obtained by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
科学研究应用
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, lung cancer, and renal cell carcinoma. It has also been investigated for its potential therapeutic effects on other diseases, such as diabetes, obesity, and neurodegenerative disorders.
属性
IUPAC Name |
(4-methyl-2-propan-2-ylpyrimidin-5-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11(2)16-19-8-15(12(3)20-16)17(22)21-9-14(10-21)13-4-6-18-7-5-13/h4-8,11,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZPXCMDFLISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CC(C2)C3=CC=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol](/img/structure/B5291300.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)